molecular formula C10H10BrNO B3190257 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime CAS No. 405554-62-3

5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime

Cat. No. B3190257
CAS RN: 405554-62-3
M. Wt: 240.1 g/mol
InChI Key: JAVMRYUQNRFNMQ-ZRDIBKRKSA-N
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Description

5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime is a chemical compound with the molecular formula C10H10BrNO . It has a molecular weight of 226.07 . The IUPAC name for this compound is 5-bromo-1-nitrosoindane . It is typically found in a solid form that ranges in color from yellow to brown .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime can be represented by the InChI code: 1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,9H,1,4H2 . This code provides a unique representation of the compound’s molecular structure, including its atomic connectivity and stereochemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime include a molecular weight of 226.07 . It is a solid that ranges in color from yellow to brown .

Scientific Research Applications

  • Synthesis of Natural Products and Precursors:

    • Zimmer et al. (1992) describe the preparation of Methyl (E)-5-bromo-4-oxo-2-pentenoate and the corresponding oxime, which are used as intermediates in the synthesis of natural products such as pyrenophorin and (Z)-jasmone, as well as ant-trail pheromones (Zimmer et al., 1992).
  • Condensation Reactions with Amines:

    • Nan'ya et al. (1992) investigated the reaction of 2-Bromo-3-substituted-inden-1-ones with primary amines like L-cysteine, leading to the production of indeno[2,1-b][1,4]thiazine and indeno[2,1-b][1,4]benzothiazines (Nan'ya et al., 1992).
  • Microwave-Assisted Intramolecular Alkylation:

    • Crimmins et al. (2008) report on the microwave-assisted intramolecular alkylation of bromo oxime to produce spironitrone, demonstrating the compound's ability to undergo 1,3-dipolar cycloaddition and nucleophilic addition reactions (Crimmins et al., 2008).
  • Spectroscopic and Computational Analysis:

    • Sánchez-Pavón et al. (2020) conducted a study on new alkyl-oximes, including spectroscopic characterization and computational analysis, offering insights into their molecular structures and potential applications (Sánchez-Pavón et al., 2020).
  • Synthesis of Oxime Derivatives:

    • Hansen et al. (1994) explored the synthesis of 4-bromo-1-hydroxypyrazole 2-oxides by nitrosation of α-bromo-α,β-unsaturated ketoximes, highlighting the compound's versatility in organic synthesis (Hansen et al., 1994).
  • Structural Characterization and Substituent Effects:

    • Dong et al. (2012) synthesized Cu(II) complexes with benzaldehyde ortho-oxime ligands, analyzing their structures and discussing substituent effects in these complexes (Dong et al., 2012).
  • Asymmetric Hydrogenation:

    • Maj et al. (2016) focused on the asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and derivatives to produce optically active amines, using rhodium and iridium catalysts (Maj et al., 2016).
  • Synthesis of Pyrrole Derivatives:

    • Nakanishi et al. (1990) detailed the synthesis of pyrrole derivatives from 5,6-dihydro-4H-1,2-oxazines via reductive deoxygenation, demonstrating the compound's utility in creating novel pyrrole structures (Nakanishi et al., 1990).
  • Synthesis of Optically Active Polymers:

    • Aglietto et al. (1980) developed optically active polymers containing oxime groups, used as catalysts for esterolysis of various esters, showing the potential of oxime derivatives in polymer chemistry (Aglietto et al., 1980).
  • Antitumor Activity:

    • Huang et al. (2017) synthesized novel compounds containing bromo- and pyridinyl groups, evaluating their cytotoxicity and potential antitumor activity (Huang et al., 2017).

properties

IUPAC Name

(E)-5-bromo-N-methoxy-2,3-dihydroinden-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-13-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6H,2,5H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVMRYUQNRFNMQ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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